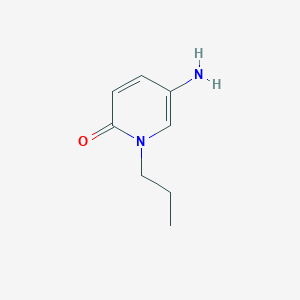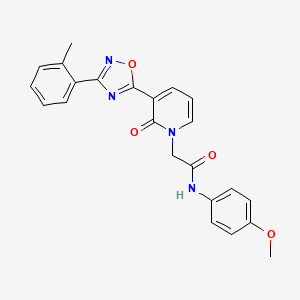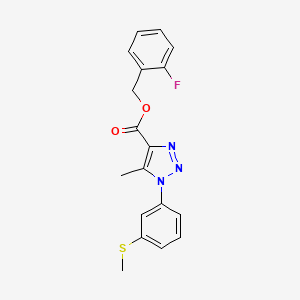
5-Amino-1-propyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-propyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H12N2O . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of 5-Amino-1-propyl-1,2-dihydropyridin-2-one is represented by the InChI code: 1S/C8H12N2O/c1-2-5-10-6-7(9)3-4-8(10)11/h3-4,6H,2,5,9H2,1H3 . This compound has a molecular weight of 152.2 .科学的研究の応用
Alpha1a Adrenoceptor Antagonism
5-Amino-1-propyl-1,2-dihydropyridin-2-one derivatives have been studied for their potential as alpha1a adrenoceptor antagonists. For example, specific dihydropyridine derivatives showed good binding affinity and selectivity for the alpha1a adrenoceptor, effectively inhibiting phenylephrine-induced contraction of the human prostate (Wong et al., 1998).
Synthesis of Dihydropyridine Derivatives
The synthesis of 1,4-dihydropyridine derivatives, which include 5-amino-1-propyl-1,2-dihydropyridin-2-one, has been widely explored. For example, a study detailed the synthesis of a dihydropyridine scaffold for potential downstream derivatization, demonstrating its versatility in organic synthesis (Borgarelli et al., 2022).
Antihypertensive Effects
Certain 2-amino-1,4-dihydropyridine derivatives, closely related to 5-amino-1-propyl-1,2-dihydropyridin-2-one, have shown promising antihypertensive effects. These compounds were evaluated for their effectiveness in spontaneously hypertensive rats, with some displaying prolonged antihypertensive action (Kobayashi et al., 1995).
Applications in Photolysis Studies
1,2-Dihydropyridine compounds, which include variants of 5-amino-1-propyl-1,2-dihydropyridin-2-one, have been used in photolysis studies. Such studies have implications for understanding the breaking of cross-links in insoluble fibrous proteins like elastin (Guay & Lamy, 1978).
Catalyzed Synthesis for Multisubstituted Derivatives
5-Amino-1-propyl-1,2-dihydropyridin-2-one derivatives have been synthesized using catalyzed multicomponent reactions. This method provides easy access to diverse multisubstituted polyfunctional 1,4-dihydropyridines, which have significant implications in medicinal chemistry (Jiang et al., 2009).
Neuroprotection and Antioxidant Properties
The compound has been studied for its potential neuroprotective and antioxidant properties. For instance, novel dihydropyridine analogs, related to 5-amino-1-propyl-1,2-dihydropyridin-2-one, have been synthesized and evaluated for these activities, showing promising results in anti-cancer studies (Saddala & Pradeepkiran, 2019).
特性
IUPAC Name |
5-amino-1-propylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-5-10-6-7(9)3-4-8(10)11/h3-4,6H,2,5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILIXEARZBBUON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=CC1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-propyl-1,2-dihydropyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-2-(4-methylphenyl)ethenyl]thiophene](/img/structure/B2395782.png)
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2395784.png)
![2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2395785.png)



![[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2395795.png)

![3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2395797.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2395799.png)
![Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2395802.png)
![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2395803.png)
